2-amino-N,6-dimethylbenzamide

Description

Contextualization within the Benzamide (B126) Chemical Class

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxamide group. foodb.ca The fundamental structure consists of a C(=O)N moiety bonded to a phenyl group. pharmaguideline.com This structural motif is present in numerous pharmaceuticals, agrochemicals, and industrial chemicals. pharmaguideline.comontosight.ai First discovered in the 19th century, benzamides gained prominence in the early 20th century as researchers began to explore their medicinal potential. pharmaguideline.com

Derivatives of benzamide are synthesized through various chemical reactions, with a primary focus on the formation of the amide bond. researchgate.net These compounds serve as valuable building blocks in organic synthesis and are instrumental in creating a wide array of biologically active molecules. researchgate.net The versatility of the benzamide scaffold allows for the introduction of various substituents, leading to a broad spectrum of chemical properties and applications. ontosight.aiontosight.ai

Structural Characteristics of 2-Amino-N,6-dimethylbenzamide

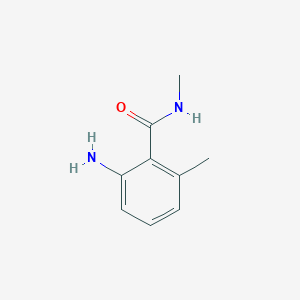

The chemical structure of this compound is defined by a benzamide core with specific substitutions on both the benzene ring and the amide nitrogen. It features an amino group (-NH2) at the second position and a methyl group (-CH3) at the sixth position of the benzene ring. Additionally, the amide nitrogen is substituted with a single methyl group.

The presence of the methyl group at the ortho position (position 6) relative to the amide linkage can influence the molecule's conformation. This substitution can cause the amide group to be twisted out of the plane of the aromatic ring, which in turn affects the π-electron conjugation between the two parts of the molecule. researchgate.net

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 953727-84-9 sigmaaldrich.com |

| Chemical Formula | C₉H₁₂N₂O sigmaaldrich.comglpbio.comamericanelements.com |

| Molecular Weight | 164.21 g/mol sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.comamericanelements.com |

| Physical Form | off-white powder sigmaaldrich.com |

| InChI Key | IJUQHZGNAANPPE-UHFFFAOYSA-N sigmaaldrich.comamericanelements.com |

Overview of Research Significance for Benzamide Derivatives in Organic Chemistry and Chemical Biology

Benzamide derivatives are of significant interest in both organic chemistry and chemical biology due to their wide range of applications. researchgate.net They are recognized for their diverse biological activities, which has led to their investigation for various pharmacological purposes. ontosight.ai Research has shown that different substituted benzamides can exhibit properties such as being antimicrobial, anticancer, and anti-inflammatory. ontosight.ai

In the realm of medicinal chemistry, specific benzamide derivatives have been explored for their potential as anticonvulsant agents. For instance, studies on compounds like 4-amino-N-(2,6-dimethylphenyl)benzamide have demonstrated their effectiveness in animal models of seizures. nih.govacs.org The synthesis of novel benzamide analogues is an active area of research, with the goal of discovering new compounds with enhanced biological activities. researchgate.net

Furthermore, the benzamide chromophore is utilized in stereochemical studies using circular dichroism, aiding in the determination of the absolute configuration of molecules. researchgate.net The synthesis of various benzamide derivatives is often a key step in the development of new materials and pharmaceuticals. researchgate.netnih.gov Researchers have developed numerous methods for synthesizing these compounds, including one-pot procedures to improve efficiency and yield. nih.govsioc-journal.cn

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N,6-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-4-3-5-7(10)8(6)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUQHZGNAANPPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953727-84-9 | |

| Record name | 2-amino-N,6-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Amino N,6 Dimethylbenzamide

Reactions Involving the Aromatic Amino Group

The primary aromatic amino group (-NH₂) is a strong nucleophile and a powerful activating group, making it a primary site for a variety of chemical transformations.

Acylation and Derivatization Reactions

The nucleophilic nature of the aromatic amino group in 2-amino-N,6-dimethylbenzamide allows it to readily undergo acylation and related derivatization reactions. These reactions are fundamental in synthetic chemistry for the formation of new amide, urea, or sulfonamide linkages.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides leads to the formation of N-acylated products. For instance, treatment with acetyl chloride in the presence of a base would yield N-(2-(N-methylcarbamoyl)-3-methylphenyl)acetamide. The reaction proceeds through the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent.

Urea Formation: The amino group can react with isocyanates to form substituted ureas. This reaction involves the nucleophilic addition of the amine to the carbon of the isocyanate group. The resulting urea derivatives are often stable, crystalline solids.

Sulfonamide Formation: Similarly, reaction with sulfonyl chlorides in the presence of a base (e.g., pyridine) yields the corresponding sulfonamides.

These derivatization strategies are not only crucial for synthesizing more complex molecules but are also employed in analytical chemistry to modify the properties of amino compounds for easier detection and separation rsc.orgnih.gov.

| Reagent Type | Specific Reagent | Product Type |

|---|---|---|

| Acyl Halide | Acetyl chloride (CH₃COCl) | N-Aryl Acetamide |

| Acid Anhydride | Acetic anhydride ((CH₃CO)₂O) | N-Aryl Acetamide |

| Isocyanate | Phenyl isocyanate (PhNCO) | N-Aryl-N'-phenyl Urea |

| Sulfonyl Chloride | Tosyl chloride (TsCl) | N-Aryl Sulfonamide |

Coupling Reactions

The amino group of this compound can serve as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions to form new carbon-nitrogen bonds. These methods are powerful tools for the synthesis of diarylamines and other N-arylated compounds.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds wikipedia.org. This compound can be coupled with a variety of aryl halides or triflates. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base acsgcipr.orgjk-sci.com. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product wikipedia.orgbeilstein-journals.org.

Ullmann Condensation: A classical alternative, the Ullmann reaction, uses a copper catalyst to couple an amine with an aryl halide wikipedia.orgbyjus.com. While traditional Ullmann conditions required harsh temperatures, modern protocols with specific ligands allow the reaction to proceed under milder conditions organic-chemistry.orgmdpi.com. The mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide wikipedia.org.

These coupling reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures relevant to pharmaceuticals and materials science.

| Reaction Name | Catalyst | Typical Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | X-Phos, BINAP, dppf | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane |

| Ullmann Condensation | CuI, Cu₂O, Cu(acac)₂ | L-proline, 1,10-Phenanthroline | K₂CO₃, K₃PO₄ | DMF, NMP, DMSO |

Reactions at the Amide Moiety

The N,6-dimethylbenzamide portion of the molecule contains a stable tertiary amide bond, which can undergo transformations under specific conditions.

Hydrolysis and Amide Bond Transformations

Amide bonds are notoriously stable and resistant to cleavage, a property essential for the structure of proteins. However, under forcing acidic or basic conditions, the amide bond in this compound can be hydrolyzed.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions and heat, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by water, followed by proton transfers, leads to the cleavage of the C-N bond, yielding 2-amino-6-methylbenzoic acid and methylamine (which will be protonated as methylammonium) youtube.com.

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide at elevated temperatures, the hydroxide ion directly attacks the carbonyl carbon in a rate-determining step. This forms a tetrahedral intermediate which then collapses, expelling the methylamide anion to form 2-amino-6-methylbenzoic acid and methylamine acs.org. Kinetic studies on related benzamides provide insight into the mechanism and the influence of substituents on the reaction rate researchgate.netacs.org.

Transamidation: Beyond simple hydrolysis, the amide bond can potentially undergo transamidation, where it is converted into a different amide by reaction with another amine. These reactions often require transition-metal catalysis to activate the typically unreactive N-C(O) bond under milder conditions than hydrolysis rsc.org.

Reactions at the N-Methyl Substituent

The N-methyl group of the amide is generally unreactive, but it can be targeted through specific oxidative reactions, often leading to N-demethylation.

Oxidative N-Demethylation: Research has shown that N-methyl amides can be demethylated through various methods.

Metabolic Oxidation: In biological systems, enzymes like cytochrome P450 can oxidize the N-methyl group to an N-hydroxymethyl intermediate nih.gov. This N-(hydroxymethyl)-N-methylbenzamide intermediate is often unstable and can decompose to yield the corresponding secondary amide (N-demethylated product) and formaldehyde nih.gov.

Chemical Oxidation: Chemical methods have been developed to mimic this process. For instance, a copper-catalyzed radical N-demethylation using N-fluorobenzenesulfonimide (NFSI) as an oxidant has been reported organic-chemistry.orgacs.org. The proposed mechanism involves single-electron transfer (SET) and hydrogen-atom transfer (HAT) to form an iminium cation intermediate, which is then hydrolyzed to the unstable carbinolamine that decomposes to the N-demethylated amide organic-chemistry.org.

These reactions are significant in the study of drug metabolism and in synthetic chemistry for the selective removal of a methyl group to enable further functionalization.

| Method | Key Reagents/System | Intermediate | Products |

|---|---|---|---|

| Metabolic Oxidation | Cytochrome P450 enzymes, O₂, NADPH | N-Hydroxymethyl-N-methylamide | Secondary Amide + Formaldehyde |

| Copper-Catalyzed Oxidation | Cu(acac)₂, NFSI, MeOH | Iminium Cation / Carbinolamine | Secondary Amide + Formaldehyde |

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene (B151609) Ring

The benzene ring of this compound is highly substituted, and the regiochemical outcome of any further substitution is controlled by the combined electronic and steric effects of the existing groups.

Electrophilic Aromatic Substitution (EAS): The reactivity and orientation of incoming electrophiles are determined by the four substituents on the ring:

-NH₂ (Amino): A strongly activating, ortho, para-directing group due to its powerful +R (resonance) effect pressbooks.publumenlearning.com.

-CH₃ (Methyl): A weakly activating, ortho, para-directing group due to hyperconjugation and a weak +I (inductive) effect.

-CONHCH₃ (N-Methylamide): A moderately deactivating, meta-directing group due to its -R and -I effects, which withdraw electron density from the ring pressbooks.pub.

The powerful amino group at C2 strongly directs incoming electrophiles to its ortho (C3) and para (C4) positions.

The methyl group at C6 directs to its ortho (C5) and para (C3) positions.

The amide group at C1 directs meta to its position (C3 and C5).

Considering these effects, the C3 and C4 positions are the most activated. The C4 position is para to the strongly activating amino group, making it a highly likely site for substitution. The C3 position is ortho to the amino group and meta to the amide, also making it a potential site. However, significant steric hindrance from the adjacent methyl group at C6 and the N-methylamide group at C1 would likely disfavor substitution at the C5 and C3 positions, respectively. Therefore, electrophilic substitution, such as halogenation (e.g., with NBS or NCS), is predicted to occur predominantly at the C4 position nih.govwikipedia.orgnih.gov.

Nucleophilic Aromatic Substitution (SNAr): Standard SNAr reactions require two key features on the aromatic ring: a good leaving group (like a halide) and strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group wikipedia.orgmasterorganicchemistry.comlibretexts.org. This compound does not meet these criteria. The ring is electron-rich due to the activating amino and methyl groups, and it lacks a suitable leaving group. Therefore, the parent compound is unreactive toward nucleophilic aromatic substitution.

For an SNAr reaction to occur, the molecule would first need to be functionalized, for example, by introducing a halogen at the C4 position via EAS. Even then, the presence of strongly activating groups would still disfavor the reaction. However, specialized reactions like the directed SNAr of ortho-iodobenzamides have been reported, suggesting that under specific catalytic conditions, nucleophilic substitution could be induced on a halogenated derivative rsc.org.

Oxidation and Reduction Pathways of Benzamide (B126) Functional Groups

The benzamide functional group in this compound presents distinct sites for both oxidation and reduction, influenced by the electronic and steric environment created by the amino and methyl substituents.

Oxidation Pathways:

Direct oxidation of the benzamide functional group itself is generally challenging under standard conditions due to the electron-withdrawing nature of the carbonyl group, which deactivates the amide to electrophilic attack. However, the presence of the strongly activating ortho-amino group significantly increases the electron density of the aromatic ring, making it susceptible to oxidative processes. While the primary site of oxidation would likely be the more reactive amino group or the aromatic ring, harsh oxidizing conditions could potentially lead to the degradation of the entire molecule, including the amide side chain.

Research on the oxidative transformation of closely related 2-aminobenzamides has shown that these molecules can undergo oxidative cyclization reactions in the presence of suitable catalysts and oxidizing agents. For instance, zinc-catalyzed oxidative transformations of 2-aminobenzamide with alcohols or aldehydes can lead to the formation of quinazolinones. This suggests that under specific oxidative conditions, the benzamide and amino groups of this compound could participate in intramolecular reactions.

Reduction Pathways:

The reduction of the benzamide functional group in this compound is a more readily achievable transformation. Amides are typically reduced to amines by powerful reducing agents such as lithium aluminum hydride (LiAlH₄). In the case of this compound, the expected product of complete reduction of the amide carbonyl would be 2-amino-N,6-dimethylbenzylamine.

The general mechanism for the reduction of a tertiary amide like this compound with LiAlH₄ involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. This is followed by the coordination of the oxygen atom to the aluminum species, and subsequent elimination of an aluminate species to form an iminium ion intermediate. A second hydride transfer to the iminium ion then yields the final amine product. The presence of the ortho-amino and C6-methyl groups could sterically hinder the approach of the reducing agent, potentially requiring more forcing reaction conditions compared to unhindered benzamides.

Below is a table summarizing the expected major products from the reduction of this compound.

| Starting Material | Reagent | Expected Major Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 2-amino-N,6-dimethylbenzylamine |

Spectroscopic Characterization and Structural Elucidation of 2 Amino N,6 Dimethylbenzamide

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For 2-amino-N,6-dimethylbenzamide (C₉H₁₂N₂O), the expected exact mass can be calculated. An HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Table 1: Molecular Formula and Weight of Benzamide (B126) Isomers

| Compound Name | Molecular Formula | Molecular Weight (Da) |

|---|---|---|

| This compound | C₉H₁₂N₂O | 164.2044 |

This interactive table allows for the comparison of molecular formulas and weights.

The fragmentation pattern observed in an electron ionization (EI) mass spectrum can also provide structural insights. For a compound like this compound, characteristic fragments would be expected from the cleavage of the amide bond and rearrangements of the aromatic ring and its substituents.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov It is a cornerstone for assessing the purity of a compound and confirming its identity in complex mixtures. thermofisher.comresearchgate.netresearchgate.net An LC-MS method for this compound would involve developing a chromatographic separation, likely using reverse-phase HPLC, to separate the target compound from any impurities or starting materials. The eluent from the HPLC column would then be introduced into the mass spectrometer.

The mass spectrometer would confirm the identity of the peak eluting at the expected retention time by detecting the molecular ion of this compound. This technique provides high specificity and sensitivity, making it ideal for both qualitative and quantitative analysis. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

While the crystal structure of this compound has not been specifically reported, data from closely related aminobenzamide derivatives illustrate the detailed structural information that can be obtained. For example, the crystal structures of 2-Amino-N,3-dimethylbenzamide and 2-Amino-6-chloro-N-methylbenzamide have been determined, revealing key structural features. nih.govnih.gov

In the case of 2-Amino-N,3-dimethylbenzamide, the analysis shows a dihedral angle of 33.93 (7)° between the amide group's mean plane and the benzene (B151609) ring. nih.gov The structure is stabilized by an intramolecular N—H···O hydrogen bond. nih.gov Similarly, for 2-amino-6-chloro-N-methylbenzamide, the dihedral angle between the benzene ring and the methylamide substituent is 68.39 (11)°. nih.gov In its crystal structure, molecules are linked by N—H···O hydrogen bonds. nih.gov A similar analysis for this compound would provide precise details of its molecular conformation and intermolecular interactions in the solid state.

Table 2: Crystallographic Data for Related Aminobenzamide Structures

| Parameter | 2-Amino-N,3-dimethylbenzamide nih.gov | 2-Amino-6-chloro-N-methylbenzamide nih.gov |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂O | C₈H₉ClN₂O |

| Molecular Weight | 164.21 | 184.62 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁ | Pbca |

| a (Å) | 9.833 (6) | 9.2709 (19) |

| b (Å) | 5.011 (3) | 11.812 (2) |

| c (Å) | 9.841 (6) | 15.982 (3) |

| **β (°) ** | 118.27 (1) | 90 |

This interactive table presents a comparison of unit cell parameters for two related crystal structures.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are fundamental for both the purification of this compound and the analytical assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common methods employed. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of non-volatile compounds. researchgate.net A typical method for this compound would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic ring of the benzamide absorbs strongly.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile and thermally stable compounds. nih.gov Due to the polar nature of the amino and amide groups, derivatization is often required to increase the volatility of aminobenzamides for GC analysis. sigmaaldrich.com Common derivatization reagents, such as silylating agents, can be used to react with the active hydrogens on the amino group. sigmaaldrich.com A GC-MS method for a related compound, N,N-dimethylbenzamide, utilized an Rtx-5 amine column with helium as the carrier gas, achieving a retention time of 8.5 minutes. nih.gov A similar approach, potentially with a derivatization step, could be developed for this compound to provide high-resolution separation and mass-based identification of the compound and any volatile impurities. mdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| m-Amino-N,N-dimethylbenzamide |

| 2-Amino-N,3-dimethylbenzamide |

| 2-Amino-6-chloro-N-methylbenzamide |

| N,N-dimethylbenzamide |

| Formic acid |

| Acetic acid |

| Acetonitrile |

| Methanol |

Computational and Theoretical Chemistry Studies of 2 Amino N,6 Dimethylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and energy of a molecule. These methods provide a fundamental understanding of molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry, electronic properties, and stability of molecules. nih.govsemanticscholar.org For 2-amino-N,6-dimethylbenzamide, DFT calculations, often using functionals like Becke's three-parameter hybrid functional (B3LYP) with basis sets such as 6-31G, would be used to find the most stable three-dimensional arrangement of its atoms. semanticscholar.org

A key structural feature of this molecule is the significant steric hindrance caused by the adjacent amino, N-methylcarboxamide, and 6-methyl groups. Studies on similarly substituted 2,6-dimethylbenzamides have shown that such steric crowding forces the amide group to twist out of the plane of the benzene (B151609) ring. researchgate.net This disruption of coplanarity interrupts the π-electron conjugation between the amide group and the aromatic ring, which significantly influences the molecule's electronic properties and stability. researchgate.net DFT calculations would quantify this dihedral angle and the energetic cost associated with this twisting.

Table 1: Illustrative DFT-Calculated Properties for Benzamide-Related Molecules (Note: Data for the specific target compound, this compound, is not available. The following table illustrates typical parameters obtained through DFT calculations for related compounds.)

| Compound | Method | Calculated Parameter | Value |

|---|---|---|---|

| Benzamide (B126) | DFT/B3LYP | Dipole Moment | 3.8 D |

| 2-amino-4,6-dimethyl pyrimidine | DFT/B3LYP/6-31+G | Total Energy | -473.8 Hartree |

| Dasatinib | DFT/B3LYP/6-31G(d,p) | Dipole Moment | 6.4 D |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. nih.gov A molecule with a small energy gap is generally more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

For this compound, the HOMO would likely be localized on the electron-rich amino group and the benzene ring, while the LUMO might be distributed over the electron-withdrawing benzamide portion. The analysis of the FMO energy gap helps in understanding the charge transfer interactions that can occur within the molecule. nih.govripublication.com A smaller gap suggests higher chemical reactivity and potential biological activity. nih.gov

Table 2: Example Frontier Orbital Energies from DFT Calculations (Note: This table presents data from related molecules to exemplify the outputs of a HOMO-LUMO analysis, as specific values for this compound are not publicly documented.)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzamide | -7.10 | -1.49 | 5.61 |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -7.28 | -4.92 | 2.36 |

| Dasatinib | -5.87 | -1.89 | 3.98 |

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. DFT can be used to calculate vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. nih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical method, leading to excellent agreement with experimental spectra. materialsciencejournal.org This allows for the precise assignment of vibrational modes to specific functional groups within the molecule, such as the N-H stretches of the amino and amide groups, and the C=O stretch of the amide.

Furthermore, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. materialsciencejournal.org These calculations provide information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π-π* or n-π* transitions. materialsciencejournal.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of molecules and their interactions with other molecules, such as biological receptors.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. Due to the high degree of steric hindrance around its benzene ring, this compound is expected to have a complex conformational landscape with significant energy barriers between different conformers.

Computational methods can be used to perform a systematic search of the molecule's conformational space to identify low-energy, stable conformers. mdpi.com By calculating the energy of the molecule as a function of the key dihedral angles (e.g., the angle of the amide group relative to the ring), a potential energy surface can be generated. This landscape reveals the most stable conformations and the energy required to convert between them, which is crucial for understanding the molecule's flexibility and how it might present itself to a binding partner. researchgate.netmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action. semanticscholar.org

In a docking study involving this compound, the molecule would be treated as a flexible ligand and placed into the binding site of a specific protein target. mdpi.com The simulation program then explores various binding poses and scores them based on factors like intermolecular forces, including hydrogen bonds, van der Waals interactions, and electrostatic interactions. scielo.br The results would identify the most likely binding mode and provide a binding affinity score, which estimates the strength of the ligand-receptor interaction. scielo.brresearchgate.net For example, the amino group and the amide oxygen of this compound could act as hydrogen bond donors and acceptors, respectively, forming key interactions within a receptor's active site. scielo.br

Table 3: Illustrative Molecular Docking Results for Benzamide Derivatives (Note: The following data is hypothetical and serves to illustrate the typical output of a molecular docking study.)

| Ligand | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Compound 5a (Imidazole-based triazole) | Carbonic Anhydrase II | -8.0 | GLN219, GLN156, LYS223 |

| Compound 5f (Imidazole-based triazole) | Carbonic Anhydrase II | -8.4 | ASP160, SER164, LYS157 |

| Compound 6 (Nitro benzamide derivative) | iNOS | -7.5 | ARG195, TYR367 |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Benzamide Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activities. For benzamide analogs, various QSAR methodologies have been employed to elucidate the structural requirements for their therapeutic effects, such as anticancer and antimicrobial activities. These computational techniques are instrumental in designing new derivatives with enhanced potency and selectivity.

One of the prominent approaches is the three-dimensional QSAR (3D-QSAR), which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods are particularly powerful as they consider the three-dimensional structure of the molecules and their interaction with a biological target. For a series of N-(2-aminophenyl)-benzamide derivatives acting as histone deacetylase 2 (HDAC2) inhibitors, 3D-QSAR studies have been successfully applied. In such studies, a training set of compounds with known biological activities is used to build a model, which is then validated using a test set of compounds. The resulting models are often visualized as contour maps, highlighting regions where steric bulk, electrostatic interactions, or other properties are favorable or unfavorable for biological activity.

Another innovative approach is the Multi-Image Analysis-QSAR (MIA-QSAR) method. This technique utilizes 2D images of the chemical structures to derive descriptors, which are then correlated with biological activity. The MIA-QSAR method has been applied to benzamidine (B55565) derivatives, demonstrating its utility in creating predictive models for inhibitory activity. archivepp.com This method offers a simpler, image-based alternative to more complex 3D-QSAR approaches.

The development of a robust QSAR model relies on the selection of relevant molecular descriptors. These can be broadly categorized into electronic, steric, hydrophobic, and topological descriptors. For instance, in a study of benzylidene hydrazine (B178648) benzamides with anticancer activity, descriptors such as the logarithm of the octanol-water partition coefficient (logP), molar refractivity (MR), and salvation energy were used to build a predictive QSAR model. jppres.com The statistical quality of the developed QSAR models is assessed using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the Fischer statistic (F-test). A statistically significant and predictive QSAR model can then be used to estimate the biological activity of newly designed, untested compounds, thereby prioritizing synthetic efforts.

Below is a table summarizing various QSAR methodologies applied to benzamide analogs:

| Benzamide Analog Series | Biological Activity | QSAR Methodology | Key Findings |

| N-(2-aminophenyl)-benzamide derivatives | HDAC2 Inhibition | 3D-QSAR | The model was statistically significant and aided in predicting the activity of new compounds. researchgate.net |

| Benzamidine derivatives | Enzyme Inhibition | MIA-QSAR | A predictive model was developed based on 2D structural images. archivepp.com |

| Benzylidene hydrazine benzamides | Anticancer (Lung) | 2D-QSAR | A statistically significant model was built using descriptors like logS and molar refractivity. jppres.com |

| Aminophenyl benzamide derivatives | HDAC Inhibition | Pharmacophore-based 3D-QSAR | The model indicated that hydrophobic character and hydrogen bond donating groups are crucial for activity. researchgate.net |

This table is illustrative of the types of QSAR studies conducted on benzamide analogs.

Prediction of Chemical Properties relevant to reactivity and interactions

Computational chemistry provides powerful tools for predicting the chemical properties of molecules like this compound, offering insights into their reactivity and potential interactions with biological macromolecules. Density Functional Theory (DFT) is a widely used quantum mechanical method for such predictions due to its balance of accuracy and computational cost.

DFT calculations can be employed to determine the optimized molecular geometry of this compound, providing information on bond lengths, bond angles, and dihedral angles. These structural parameters are fundamental to understanding the molecule's shape and how it might fit into a receptor's binding site. For example, DFT has been used to study the model reactions of benzamide, providing insights into its reactivity. researchgate.net

Electronic properties are crucial for understanding a molecule's reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is often used in conjunction with DFT. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, indicating these as potential sites for hydrogen bonding or electrophilic attack. The hydrogen atoms of the amino group would exhibit positive potential, making them likely hydrogen bond donors.

Furthermore, computational methods can predict other properties relevant to molecular interactions, such as dipole moment, polarizability, and bond dissociation energies (BDE). The dipole moment influences how the molecule interacts with polar solvents and the electric fields of binding sites. BDE calculations can help in predicting the metabolic stability of a compound by identifying the weakest bonds that are most susceptible to cleavage. nih.gov

| Predicted Property | Significance for Reactivity and Interactions |

| HOMO Energy | Indicates the propensity to donate electrons in a chemical reaction. |

| LUMO Energy | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Dipole Moment | Influences solubility and the nature of intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions. |

| Bond Dissociation Energy (BDE) | Helps in predicting metabolic stability by identifying the most labile bonds. nih.gov |

This table represents the types of properties that can be computationally predicted for this compound to understand its chemical behavior.

Research Applications and Functional Explorations of 2 Amino N,6 Dimethylbenzamide

Role as an Intermediate in Organic Synthesis

2-Amino-N,6-dimethylbenzamide and its isomers, such as 2-amino-N,3-dimethylbenzamide, are recognized as important organic intermediates. nih.gov These compounds serve as foundational building blocks for the synthesis of more complex molecules, including medicines, agricultural chemicals, and animal drugs. nih.gov

A notable application is in the one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides. sioc-journal.cn This process starts from 2-amino-3-methylbenzoic acid, which is first converted to an 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione intermediate. sioc-journal.cn This intermediate then undergoes aminolysis with aqueous methylamine to produce 2-amino-N,3-dimethylbenzamide. sioc-journal.cn Subsequent electrophilic aromatic substitution with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) yields the final halogenated products. sioc-journal.cn This efficient, multi-step, one-pot method highlights the utility of the 2-aminobenzamide core structure in generating a library of derivatives for further research and development. sioc-journal.cn

Application in Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, derivatives of 2-aminobenzamide are utilized as chemical probes to identify and study protein targets. Ortho-substituted aminobenzene compounds are specifically noted for their application in this field. scbt.com

One significant application involves the synthesis of activity-based profiling probes (ABPP) from 2-aminobenzamide-based histone deacetylase (HDAC) inhibitors. nih.gov In a study focused on Friedreich's ataxia, an ABPP version of an HDAC inhibitor known as compound 106 was created. nih.gov This probe, along with a less active control probe lacking the critical 2-amino group, was used to capture protein targets from the nuclear extracts of patient-derived neural stem cells. nih.gov

To differentiate specific targets from non-specifically bound proteins, a quantitative proteomic method called dimethyl stable isotope-labeling coupled with multidimensional protein identification technology (MudPIT) was employed. nih.gov This powerful technique allows for the precise quantification of proteins captured by the active probe compared to the control, enabling the confident identification of true biological targets of the 2-aminobenzamide inhibitor. nih.gov This approach is crucial for understanding the compound's mechanism of action and its effects on cellular pathways. nih.gov

Development as a Scaffold in Medicinal Chemistry Research

The 2-aminobenzamide structure is considered a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. nih.govrsc.org Benzamide (B126) derivatives, in general, are known to possess a wide range of pharmacological activities. walshmedicalmedia.com

Research has shown that the 2-aminobenzamide scaffold is particularly effective for developing inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in neurodegenerative diseases like Friedreich's ataxia and Huntington's disease. nih.gov

Using the proteomics approach described previously, studies have identified that 2-aminobenzamide inhibitors have a preferred selectivity for HDAC3, particularly when it is part of the HDAC3-NCoR complex. nih.gov While HDAC3 is a primary target, these compounds may also exert their beneficial effects through the inhibition of other class I HDACs, such as HDAC1 and HDAC2. nih.gov The identification of these specific molecular interactions is a critical step in understanding how these compounds work to restore gene expression that is silenced in diseases like Friedreich's ataxia. nih.gov The findings suggest that the targets of these compounds are involved not only in the regulation of transcription but also in the post-transcriptional processing of mRNA. nih.gov

The primary mechanism of action for many medicinally relevant 2-aminobenzamide derivatives is enzyme inhibition. nih.gov As established, a key target class for these compounds is the histone deacetylase (HDAC) family of enzymes. nih.gov The 2-amino group on the benzamide ring is crucial for this inhibitory activity. nih.gov

In some advanced inhibitory mechanisms, a compound that is a substrate for an enzyme can be biotransformed by the enzyme itself into a more potent inhibitor. This "turnover inhibition" combines the cell permeability of the initial substrate with the high potency of the resulting product, leading to highly efficient inhibition within a biological system. nih.gov For example, research on nicotinamide N-methyl transferase (NNMT) inhibitors, which share structural similarities with benzamides, has shown that the methylated product of the enzymatic reaction is a more potent inhibitor than the original substrate. nih.gov This principle of on-target biotransformation represents a sophisticated mechanism that could be relevant for certain 2-aminobenzamide derivatives.

Derivatives of the related 2-aminobenzothiazole scaffold have been investigated as inhibitors of the urease enzyme. mdpi.com The mechanism for these inhibitors is thought to involve the chelation of nickel ions, which are essential cofactors for urease activity. Compounds containing electron-donating groups can facilitate the binding of the amino or imino groups to these nickel ions, thereby inactivating the enzyme. mdpi.com

Pre-clinical Biological Activity Screening in In Vitro and Animal Models

Before any compound can be considered for therapeutic use, it must undergo extensive preclinical screening to evaluate its biological activity and properties. This typically involves in vitro assays (experiments conducted in a controlled environment outside of a living organism) and subsequent testing in animal models.

Analogues of 2-aminobenzamide have been synthesized and evaluated for their potential as antimicrobial agents against various pathogenic bacteria and fungi. nih.gov These screenings are typically performed using methods like the agar well diffusion technique, where the size of the zone of inhibition around a compound indicates its ability to stop microbial growth. nih.govresearchgate.net

In one study, a series of 2-aminobenzamide derivatives were synthesized and tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), as well as several fungal strains. nih.gov One particular derivative, compound 5 (N-(4-chlorophenyl)-2-aminobenzamide), was identified as the most active among those tested, showing excellent antifungal activity against Aspergillus fumigatus—even more potent than the standard drug Clotrimazole—and good antibacterial activity against all tested bacterial strains. nih.gov

Another study investigating N-benzamide derivatives found that compound 5a (4-hydroxy-N'-(4-nitrobenzylidene)benzohydrazide) showed excellent activity against both B. subtilis and E. coli. nanobioletters.com Additionally, compounds 6b (N-(3-chlorophenyl)-4-hydroxybenzamide) and 6c (N-(4-chlorophenyl)-4-hydroxybenzamide) demonstrated strong activity against E. coli and B. subtilis. nanobioletters.com These findings underscore the potential of the benzamide scaffold in developing new antimicrobial agents.

Table 1: Selected Antimicrobial Activity of 2-Aminobenzamide Analogues

This table summarizes findings from various studies on the antimicrobial properties of compounds structurally related to 2-aminobenzamide.

| Compound/Analogue | Target Microorganism | Observed Activity | Source |

|---|---|---|---|

| Compound 5 (N-(4-chlorophenyl)-2-aminobenzamide) | Aspergillus fumigatus (fungus) | Excellent antifungal activity, more potent than standard | nih.gov |

| Compound 5 (N-(4-chlorophenyl)-2-aminobenzamide) | S. aureus, B. subtilis, P. aeruginosa, E. coli | Good antibacterial activity | nih.gov |

| Compound 5a (4-hydroxy-N'-(4-nitrobenzylidene)benzohydrazide) | Bacillus subtilis (Gram-positive bacteria) | Zone of Inhibition: 25 mm; MIC: 6.25 µg/mL | nanobioletters.com |

| Compound 5a (4-hydroxy-N'-(4-nitrobenzylidene)benzohydrazide) | Escherichia coli (Gram-negative bacteria) | Zone of Inhibition: 31 mm; MIC: 3.12 µg/mL | nanobioletters.com |

| Compound 6b (N-(3-chlorophenyl)-4-hydroxybenzamide) | E. coli & B. subtilis | Zone of Inhibition: 24 mm; MIC: 3.12 µg/mL | nanobioletters.com |

| Compound 6c (N-(4-chlorophenyl)-4-hydroxybenzamide) | E. coli & B. subtilis | Zone of Inhibition: 24 mm; MIC: 6.25 µg/mL | nanobioletters.com |

Assessment of Antioxidant Activity of Related Compounds

The antioxidant potential of benzamide derivatives has been a subject of scientific investigation, with studies focusing on how structural modifications influence their ability to scavenge free radicals. Research into N-arylbenzamides bearing a variety of methoxy (B1213986) and hydroxy groups has shown that these compounds can exhibit significant antioxidant capacity. nih.gov In assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) tests, many of these derivatives demonstrated improved antioxidative properties when compared to the standard antioxidant butylated hydroxytoluene (BHT). nih.gov

Computational and experimental studies have revealed key structural features that enhance antioxidant activity. The presence of electron-donating groups, such as methoxy substituents, has a positive influence on the antioxidant properties of the benzamide scaffold. nih.gov Furthermore, the introduction of hydroxy groups can significantly boost antioxidative features by shifting the reactivity toward these moieties. nih.gov A trihydroxy derivative, in particular, has been identified as a highly promising lead compound for further optimization. nih.gov The stabilizing effect of hydrogen bonding, for instance between a phenoxyl radical and adjacent hydroxy groups, contributes markedly to this enhanced reactivity. nih.gov Studies on other amide series have also confirmed that a phenol group is a key determinant for high antioxidant activity. researchgate.net The strategic use of bisphenylamides in designing potent antioxidants has been justified by findings that their antioxidative activities are more favorable than analogous compounds lacking either the N-phenyl group or the amide moiety. nih.gov

Anticonvulsant Activity Studies in Animal Models for Derivatives

Derivatives of this compound have been evaluated for their anticonvulsant effects in various animal models. A notable example is the compound 4-amino-N-(2,6-dimethylphenyl)benzamide, which has shown potent activity in the maximal electroshock seizure (MES) model in both mice and rats. nih.gov This particular derivative has a pharmacological profile similar to the established antiepileptic drug phenytoin (PHT). nih.gov

In comparative studies, 4-amino-N-(2,6-dimethylphenyl)benzamide was found to be a very potent anticonvulsant following oral administration. nih.govnih.gov When administered intraperitoneally in mice, it exhibited a median effective dose (ED50) of 2.6 mg/kg in the MES test, indicating higher potency compared to phenytoin's ED50 of 9.5 mg/kg in the same assay. nih.gov Further research explored analogues designed to reduce the rate of metabolic N-acetylation by introducing methyl groups ortho to the 4-amino substituent. nih.gov These analogues also effectively antagonized MES-induced seizures in mice, with oral ED50 values of 3.5 mg/kg and 5.6 mg/kg, respectively. nih.gov The research highlights the potential of this structural class of compounds in the context of seizure control. In addition to the MES model, newer derivatives of related structures, such as ((benzyloxy)benzyl)propanamides, have been tested in the 6 Hz seizure model, which is considered a model for human focal seizures. mdpi.com

Table 1: Comparative Anticonvulsant Activity in the Maximal Electroshock Seizure (MES) Model in Mice

| Compound | Administration Route | ED50 (mg/kg) |

| 4-amino-N-(2,6-dimethylphenyl)benzamide | Intraperitoneal | 2.6 nih.gov |

| Phenytoin (PHT) | Intraperitoneal | 9.5 nih.gov |

| 4-amino-N-(2,6-dimethylphenyl)benzamide | Oral | 1.7 nih.gov |

| Analogue with one ortho-methyl group | Oral | 3.5 nih.gov |

| Analogue with two ortho-methyl groups | Oral | 5.6 nih.gov |

Modulatory Effects on Cellular Pathways (e.g., cell growth, apoptosis, metabolism)

The benzamide scaffold has been utilized as a foundation for designing molecules that can modulate critical cellular pathways involved in diseases like cancer. A key strategy involves creating dual-action inhibitors that target multiple pathways simultaneously. For instance, researchers have designed and synthesized 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives intended to function as dual inhibitors of the Bcr-Abl protein and histone deacetylases (HDACs). rsc.org

The Bcr-Abl tyrosine kinase is a well-known driver of cell proliferation in certain types of leukemia, while HDACs are involved in the epigenetic regulation of gene expression, affecting cell growth and apoptosis. Combining HDAC inhibitors with kinase inhibitors has been shown to produce additive and synergistic effects in cancer treatment. rsc.org In cellular assays, representative dual Bcr-Abl/HDAC inhibitors from this synthesized series demonstrated potent antiproliferative activities against the human leukemia cell line K562 and the prostate cancer cell line DU145. rsc.org This approach of combining two distinct pharmacological activities into a single molecule represents a novel strategy for developing therapeutics that can modulate cellular pathways related to cell growth and survival. rsc.org

Design and Synthesis of Advanced Research Probes

The structural framework of aminobenzamides and related heterocycles serves as a versatile template for the design and synthesis of advanced molecular probes to investigate and target various biological systems. The synthesis process often involves reacting core structures with appropriate substituted reagents to generate a library of derivatives with diverse functionalities. researchgate.netresearchgate.net These compounds are then evaluated for specific biological activities, allowing for the exploration of structure-activity relationships (SAR).

Examples of such targeted designs include:

Enzyme Inhibitors: A series of 2-amino-6-nitrobenzothiazole-derived hydrazones were designed and synthesized to act as inhibitors of monoamine oxidase A and B (MAO-A/MAO-B), which are enzymes critical in neurotransmitter metabolism. nih.gov Kinetic studies of the most potent compounds revealed a competitive-type reversible inhibition, and SAR analysis identified key structural aspects significant for their inhibitory potency. nih.gov

Anticancer Agents: Researchers have developed 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as dual inhibitors of Bcr-Abl and histone deacetylase, targeting key pathways in cancer cell proliferation. rsc.org

Antimicrobial Compounds: Based on the known antimicrobial potency of the aurone scaffold, new derivatives bearing amino and acetamido groups were synthesized. nih.gov The systematic variation of substituents on the core structure allowed for the identification of compounds with broad-spectrum antimicrobial activity, including against bioweapon strains, with minimum inhibitory concentration (MIC) values as low as 0.78 µM. nih.gov

This targeted design and synthesis approach, often aided by computational tools like molecular modeling, facilitates the development of specialized chemical probes for exploring complex biological processes. researchgate.netnih.gov

Future Research Directions and Outlook for 2 Amino N,6 Dimethylbenzamide

Identification of Novel Synthetic Pathways

The development of efficient, scalable, and environmentally sustainable synthetic routes is a cornerstone of chemical research. For 2-amino-N,6-dimethylbenzamide, future work should focus on moving beyond traditional multi-step procedures to more innovative strategies. One promising area is the exploration of palladium-catalyzed multicomponent reactions, which allow for the construction of complex molecules like quinazolinones from anthranilamide precursors in a single step. mdpi.com Adapting such methodologies could provide a convergent and atom-economical pathway to the target molecule and its derivatives.

Another novel approach involves the direct carboxamidation of arenes via Friedel-Crafts-type reactions. nih.gov Investigating the reaction of a suitable 1,3-dimethylaniline derivative with an electrophilic carboxamidating agent, such as cyanoguanidine in a superacid medium, could establish a direct and previously unexplored route to the benzamide (B126) core. nih.gov Furthermore, research into Diversity-Oriented Synthesis (DOS) could be employed to generate a wide array of structurally diverse compounds from common intermediates, facilitating the rapid exploration of its chemical and biological potential. mdpi.com The overarching goal is to develop synthetic pathways that are not only high-yielding but also align with the principles of green chemistry, reducing waste and energy consumption.

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, providing critical insights into how a molecule's chemical structure correlates with its biological activity. alliedacademies.org For this compound, a systematic SAR investigation would be essential to unlock its therapeutic potential. The anthranilamide scaffold is a "privileged" structure known to interact with a wide range of biological targets, and its activity can be finely tuned through targeted chemical modifications. researchgate.net

Future SAR studies should systematically explore three key regions of the molecule:

The Benzene (B151609) Ring: The substitution pattern on the aromatic ring is a critical determinant of activity in many benzamide- and anthranilamide-based compounds. researchgate.netmdpi.com Future research should focus on synthesizing analogs with various substituents (e.g., halogens, nitro groups, alkyl chains, methoxy (B1213986) groups) at positions 3, 4, and 5 to probe the electronic and steric requirements for target binding.

The 2-Amino Group: The primary amino group offers a handle for significant modification. N-alkylation or N-acylation could explore the impact of changing its hydrogen-bonding capacity and basicity. Furthermore, incorporating this nitrogen into a heterocyclic ring system could introduce conformational constraints and new interaction points.

The N-methylamide Group: The amide portion of the molecule is crucial for its structural integrity and interactions. Research should investigate the effect of varying the size of the N-alkyl group (e.g., ethyl, propyl, benzyl) and explore the possibility of incorporating the nitrogen into a cyclic structure to restrict conformational flexibility.

A hypothetical SAR exploration is detailed in the table below, outlining potential modifications to probe the molecule's functional landscape.

| Modification Site | R3 | R4 | R5 | 2-Amino Group (R') | N-Methylamide Group (R'') |

| Parent Compound | H | H | H | -NH₂ | -NHCH₃ |

| Analog 1 | Cl | H | H | -NH₂ | -NHCH₃ |

| Analog 2 | H | F | H | -NH₂ | -NHCH₃ |

| Analog 3 | H | H | NO₂ | -NH₂ | -NHCH₃ |

| Analog 4 | H | H | H | -NHCOCH₃ | -NHCH₃ |

| Analog 5 | H | H | H | -N(CH₃)₂ | -NHCH₃ |

| Analog 6 | H | H | H | -NH₂ | -NHCH₂CH₃ |

| Analog 7 | H | H | H | -NH₂ | -N(CH₃)₂ |

This interactive table outlines a potential initial strategy for a Structure-Activity Relationship (SAR) study on this compound.

Exploration of Novel Biological Targets and Mechanisms of Action

The benzamide and anthranilamide chemical motifs are present in a wide array of biologically active compounds, suggesting that this compound could interact with numerous biological targets. nih.govresearchgate.net Future research should involve broad-spectrum screening of the compound and its derivatives to identify novel therapeutic applications.

Drawing from the known activities of related structures, several target classes are of immediate interest:

Oncology: Anthranilamide derivatives have shown promise as anticancer agents by inducing apoptosis and cell cycle arrest. nih.gov Specific targets include the Smoothened (SMO) receptor in the Hedgehog signaling pathway. researchgate.netnih.gov

Neurodegenerative Diseases: Substituted benzamides are being investigated as multi-target compounds for Alzheimer's disease, with inhibitory activity against enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1). nih.gov

Infectious Diseases: The anthranilamide scaffold has been used to develop peptidomimetic compounds with antibacterial activity, particularly against Gram-positive bacteria like S. aureus. mdpi.com Other derivatives have shown potential as antiviral agents against human coronaviruses and HIV-1. nih.gov

Cardiovascular and Inflammatory Diseases: The anthranilamide core is found in inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade, highlighting its potential in developing antithrombotic agents. nih.govdrugbank.com Additionally, certain substituted benzamides act as selective inhibitors of cyclooxygenase (COX) enzymes, suggesting anti-inflammatory applications. researchgate.net

Beyond screening against known targets, identifying entirely new biological partners through methods like phenotypic screening, chemical proteomics, and in-silico target prediction will be a vital research direction. Once a biological activity is confirmed, elucidating the mechanism of action through techniques such as flow cytometry, molecular docking, and DNA binding studies will be crucial for further development. nih.govnih.gov

Development of Advanced Analytical Techniques for Characterization

The precise structural characterization of this compound is critical, particularly for differentiating it from its isomers, such as 2-amino-N,3-dimethylbenzamide. nih.gov While standard techniques like NMR, IR, and mass spectrometry are foundational, future research should focus on developing more advanced and specific analytical protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques, including HSQC, HMBC, and COSY, will be indispensable for the unambiguous assignment of all proton and carbon signals. Crucially, Nuclear Overhauser Effect (NOESY) experiments could provide definitive proof of the substitution pattern by showing through-space correlation between the N-methyl protons and the protons of the C6-methyl group. Furthermore, variable-temperature (VT) NMR studies could be used to investigate the kinetics of amide bond rotation, which can be hindered in ortho-substituted benzamides. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is necessary to confirm the elemental composition. The development of a specific fragmentation library using tandem MS (MS/MS) would be a key goal. This would allow for the creation of a unique "fingerprint" to distinguish this compound from its isomers in complex mixtures, such as biological matrices or during reaction monitoring.

Chromatography: Developing robust High-Performance Liquid Chromatography (HPLC) methods is essential for purity assessment. Given the potential for steric hindrance from the ortho-methyl group to restrict rotation around the aryl-carbonyl bond, atropisomerism may occur. nih.gov Future work should explore the use of chiral HPLC columns to investigate and potentially separate these stable rotational isomers.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide the definitive, unambiguous confirmation of the compound's constitution and conformation in the solid state, serving as the gold standard for its characterization. nih.gov

Integration into Complex Chemical Systems and Materials Science Research

The unique structural features of this compound make it an intriguing building block for applications beyond biology, particularly in materials science and supramolecular chemistry.

Polymer Synthesis: As a bifunctional monomer, the compound contains a nucleophilic amino group and an amide linkage within a rigid aromatic framework. This structure could be exploited for the synthesis of novel polymers, such as polyamides or polyimides, with tailored properties. The inherent hydrogen bonding capabilities of the amino and amide groups could lead to materials with high thermal stability and specific self-assembly characteristics.

Coordination Chemistry: The 2-amino and amide oxygen atoms are positioned to act as a potential bidentate chelating ligand for various metal ions. researchgate.net Future research should explore the synthesis and characterization of metal complexes incorporating this ligand. Such complexes could exhibit interesting catalytic, optical, or magnetic properties, opening doors to applications in catalysis or functional materials.

Supramolecular Assembly: The molecule possesses both hydrogen bond donor (-NH₂) and acceptor (C=O) sites, making it an excellent candidate for designing self-assembling systems. The specific substitution pattern could be used to direct the formation of ordered supramolecular structures, such as gels, liquid crystals, or crystalline co-polymers, through predictable intermolecular interactions. The study of how substitutions on a benzamide ring can suppress or induce disorder in crystals highlights the potential for using this molecule in crystal engineering. acs.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-amino-N,6-dimethylbenzamide in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for procedures generating dust or vapors .

- Waste Management : Segregate chemical waste by compatibility and dispose via licensed hazardous waste facilities. Avoid aqueous disposal due to potential environmental toxicity .

- Spill Handling : Absorb spills with inert materials (e.g., vermiculite) and place in sealed containers for disposal. Avoid direct contact with skin or inhalation .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

- Methodological Answer :

- Stepwise Benzamide Formation : React 2-amino-6-methylbenzoic acid with dimethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF). Monitor reaction progress by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Catalytic Hydrogenation : For intermediates requiring reduction (e.g., nitro to amino groups), use Pd/C (5% wt) under H₂ (1 atm) in methanol at room temperature for 18 hours .

- Purification : Recrystallize from ethanol/water (3:1) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer :

- X-ray Crystallography : Grow single crystals via slow evaporation from DMSO. Use SHELXL for structure refinement, applying twin correction for low-resolution data (e.g., ) .

- Spectroscopic Analysis :

- NMR : -NMR (DMSO-d6): δ 6.8–7.2 (aromatic H), δ 2.9 (N–CH₃), δ 2.3 (C–CH₃) .

- FT-IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .

Advanced Research Questions

Q. How can researchers address contradictory biological activity data observed for this compound across studies?

- Methodological Answer :

- Experimental Design : Standardize assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in anticancer activity may arise from varying MTT assay incubation times (24 vs. 48 hours) .

- Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-laboratory variability. Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to assess significance .

- Meta-Analysis : Pool data from multiple studies using software like RevMan to identify trends masked by small sample sizes .

Q. What crystallographic strategies are optimal for resolving the molecular structure of this compound, particularly with low-resolution data?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance weak diffraction. Optimize crystal mounting to minimize solvent disorder .

- Refinement in SHELXL :

| Parameter | Value/Strategy |

|---|---|

| Twin Law | Apply if |

| Hydrogen Placement | Use riding models for NH and CH groups |

| Disorder Handling | Split occupancy for methyl groups |

Q. How does this compound interact with transition metals, and what are the implications for catalytic or medicinal applications?

- Methodological Answer :

- Complexation Studies : React with Mn(II) or Cu(II) salts in ethanol/water (1:1). Monitor via UV-Vis spectroscopy (e.g., d-d transitions at 500–600 nm for Cu(II)) .

- Stoichiometry Determination : Use Job’s plot analysis to identify 1:1 or 1:2 (ligand:metal) ratios. For example, Mn(II) forms tetrahedral complexes with intense ligand-centered transitions >25000 cm⁻¹ .

- Bioactivity Enhancement : Metal complexes may exhibit improved antimicrobial activity (e.g., 2× lower MIC against E. coli vs. ligand alone) due to enhanced membrane permeability .

Q. What methodological challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?

- Methodological Answer :

- Sample Preparation : Use protein precipitation (acetonitrile) followed by SPE (C18 cartridges) to remove interferents. Spike with deuterated internal standards (e.g., D₃-2-amino-N,6-dimethylbenzamide) for LC-MS/MS accuracy .

- Chromatographic Optimization :

| Column | Mobile Phase | Retention Time |

|---|---|---|

| C18 (2.1 µm) | 0.1% HCOOH in ACN/H₂O | 4.2 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.